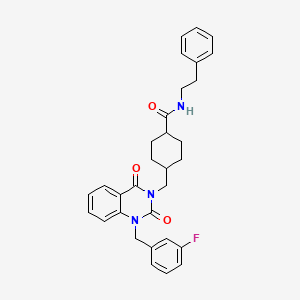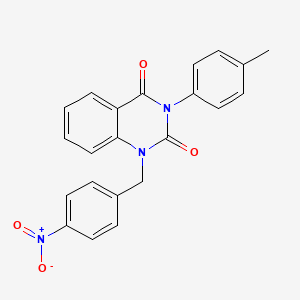![molecular formula C20H16F2N2O4 B14996573 (2Z)-N-(2,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide](/img/structure/B14996573.png)
(2Z)-N-(2,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, a difluorophenyl group, and a carbamoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and an appropriate nucleophile.
Carbamoylation: The carbamoyl moiety can be introduced through a reaction with an isocyanate or carbamoyl chloride derivative.
Final Coupling: The final coupling step involves the reaction of the chromene derivative with the difluorophenyl carbamoyl intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Novel Derivatives:
Biology
Biological Activity Studies: Researchers investigate the biological activity of this compound and its derivatives, including potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound is explored for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific optical or electronic properties.
作用机制
The mechanism of action of [(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and carbamoyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The chromene core may also contribute to the compound’s overall activity by stabilizing the molecular interactions.
相似化合物的比较
Similar Compounds
- [(2Z)-3-[(2,4-DICHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE
- [(2Z)-3-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE
Uniqueness
[(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO 2-METHYLPROPANOATE is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties compared to other similar compounds
属性
分子式 |
C20H16F2N2O4 |
|---|---|
分子量 |
386.3 g/mol |
IUPAC 名称 |
[(Z)-[3-[(2,4-difluorophenyl)carbamoyl]chromen-2-ylidene]amino] 2-methylpropanoate |
InChI |
InChI=1S/C20H16F2N2O4/c1-11(2)20(26)28-24-19-14(9-12-5-3-4-6-17(12)27-19)18(25)23-16-8-7-13(21)10-15(16)22/h3-11H,1-2H3,(H,23,25)/b24-19- |
InChI 键 |
KSRXMZJFVIWDCF-CLCOLTQESA-N |
手性 SMILES |
CC(C)C(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)F)F |
规范 SMILES |
CC(C)C(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996490.png)
![Ethyl 4-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperazine-1-carboxylate](/img/structure/B14996493.png)
![5-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14996501.png)

![1-(3,4-dimethylphenyl)-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14996519.png)

![3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B14996532.png)
![5-amino-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14996547.png)
![5-(4-ethoxyphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B14996554.png)
![1-[(3-Nitrophenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B14996555.png)
![N-(4-ethoxy-3-methoxybenzyl)-1-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide](/img/structure/B14996556.png)
![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14996562.png)
![5-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14996567.png)

